5-Chloro Imidacloprid

概要

説明

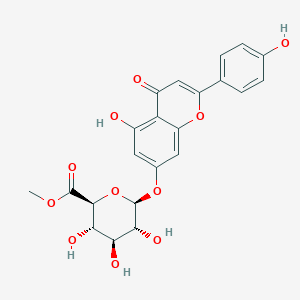

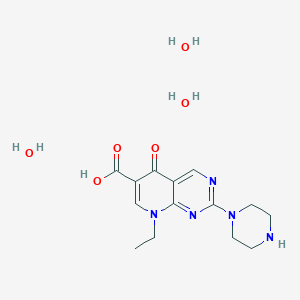

5-Chloro Imidacloprid is a derivative of imidacloprid, which is a member of the chloronicotinyl neonicotinoid compounds. Imidacloprid itself is an insecticide known for its effectiveness against a variety of insects, including the American cockroach, Periplaneta americana. The compound operates by affecting the nervous system of insects, leading to their death. However, the specific effects and properties of the 5-chloro derivative are not detailed in the provided papers .

Synthesis Analysis

The synthesis of imidacloprid derivatives, such as 5-Chloro Imidacloprid, involves key intermediates like 2-Chloro-5-chloromethylpyridine. A synthetic method has been developed through direct cyclization, where 2-chloro-2-chloromethyl-4-cyanobutyraldehyde reacts with phosphorus oxychloride. This reaction has been optimized to achieve a high purity of the intermediate, with a purity above 95% . The determination of intermediates in the synthesis of imidacloprid can be accurately performed using High-Performance Liquid Chromatography (HPLC), ensuring the quality and consistency of the synthesis process .

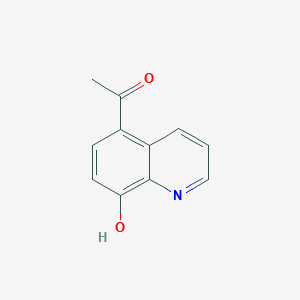

Molecular Structure Analysis

The molecular structure of imidacloprid consists of a pyridine ring, which is a critical component for its insecticidal activity. Substituents at the 5-position of this pyridine ring, such as a chloro group, can significantly influence the insecticidal potency of the compound. The optimal activity is predicted to occur when the pyridyl 6-chlorine atom is combined with a lipophilic small group at the 5-position .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and activity of 5-Chloro Imidacloprid are complex. The synthesis involves the formation of a pyridine ring through cyclization reactions. The insecticidal activity is a result of the interaction of the compound with the nervous system of insects, although the specific reactions and pathways in the case of the 5-chloro derivative are not explicitly discussed in the provided papers .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Chloro Imidacloprid are not directly discussed in the provided papers. However, imidacloprid is known to have relatively low toxicity to mammals, which suggests that its derivatives, including the 5-chloro variant, may also exhibit similar properties. The fatal case of human intoxication with imidacloprid reported in one of the papers indicates that high doses can lead to severe symptoms such as central nervous system depression and gastrointestinal irritation . The properties of the intermediates used in the synthesis of imidacloprid are well-characterized, with HPLC being used to ensure their purity and concentration .

科学的研究の応用

Insecticide Metabolism and Toxicity in Termites

- A study by Tomalski et al. (2010) explored the metabolic fate of imidacloprid in termites. They found multiple metabolites, with des-nitro IMI-glu being the major end product in surviving termites. This research provides insights into how termites detoxify imidacloprid, which has implications for pest control strategies (Tomalski et al., 2010).

Degradation in Water Treatment

- Kan et al. (2020) investigated the removal of imidacloprid from water using silver ferrite nanoparticles to activate peroxymonosulfate. This study highlights a novel approach to eliminating pesticides from water, expanding the application of nanoparticles in wastewater treatment (Kan et al., 2020).

Impact on Honeybee Brain Metabolism and Memory

- Research by Decourtye et al. (2004) demonstrated that imidacloprid impairs olfactory learning and medium-term memory in honeybees, while also affecting brain metabolism. This finding is crucial for understanding the environmental impact of neonicotinoids on pollinators (Decourtye et al., 2004).

Microbial Degradation in Soil

- A study by Sabourmoghaddam et al. (2015) isolated bacteria capable of degrading imidacloprid in soil, demonstrating the potential for bioremediation in contaminated areas. This research opens avenues for environmentally friendly pest control residue management (Sabourmoghaddam et al., 2015).

Synthesis and Market Prospects

- Lei-lei (2011) focused on the synthesis of imidacloprid, discussing its intermediates and synthetic routes, highlighting its market prospects as a low-toxicity, highly selective insecticide (Lei-lei, 2011).

Mutagenic Effects and Mitigation

- Mohamed et al. (2020) studied the mutagenic effects of imidacloprid in rats and the ameliorative effect of olive oil. This research provides insights into the potential genetic risks of exposure to imidacloprid and possible mitigation strategies (Mohamed et al., 2020).

Imidacloprid Toxicity in Fish and Mitigation

- Yadav et al. (2020) examined the toxicity of imidacloprid in zebrafish and the mitigating effects of Moringa leaf extract. This research contributes to understanding the ecological impacts of pesticides and potential natural mitigation methods (Yadav et al., 2020).

Soil Microbial Functioning Post-Imidacloprid Application

- Cycoń and Piotrowska-Seget (2015) assessed the impact of imidacloprid on soil microbial communities and biochemical functioning. This study provides valuable information on the environmental risks associated with imidacloprid use in agriculture (Cycoń & Piotrowska-Seget, 2015).

Safety And Hazards

Imidacloprid is harmful if swallowed and causes skin and eye irritation . It is very toxic to aquatic life and has long-lasting effects . It has been reported to be an emerging contaminant in all parts of the world, and has different toxic effects on a variety of non-target organisms, including human beings, due to its large-scale use .

将来の方向性

The removal of Imidacloprid from the ecosystem has received widespread attention . Different remediation approaches have been studied to eliminate Imidacloprid residues from the environment, such as oxidation, hydrolysis, adsorption, ultrasound, illumination, and biodegradation . In nature, microbial degradation is one of the most important processes controlling the fate of and transformation from Imidacloprid use . Several Imidacloprid-degrading microbes, including Bacillus, Pseudoxanthomonas, Mycobacterium, Rhizobium, Rhodococcus, and Stenotrophomonas, have been characterized for biodegradation .

特性

IUPAC Name |

N-[1-[(5,6-dichloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N5O2/c10-7-3-6(4-13-8(7)11)5-15-2-1-12-9(15)14-16(17)18/h3-4H,1-2,5H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLLOFWBBYUDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro Imidacloprid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(alphaR)-4-Methoxy-alpha-methyl-N-[(1R)-1-phenylethyl]benzeneethanamine Hydrochloride](/img/structure/B122374.png)